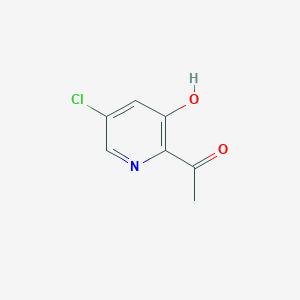

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone

Description

1-(5-Chloro-3-hydroxypyridin-2-yl)ethanone is a pyridine derivative featuring a ketone group at position 2, a hydroxyl group at position 3, and a chlorine atom at position 5 of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridine-based molecules, such as CYP51 enzyme inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

1-(5-chloro-3-hydroxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H6ClNO2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,1H3 |

InChI Key |

MSDUZJFEKUBWGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone typically involves the chlorination of 3-hydroxypyridine followed by acetylation. One common method includes the reaction of 3-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetic anhydride to form the ethanone moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxypyridin-2-yl ethanone.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

The compound is compared to pyridine-based ethanones with variations in substituent positions, halogenation, and functional groups. Key analogs include:

Table 1: Key Structural Analogs and Properties

Substituent Effects on Bioactivity

- Halogenation: The 5-chloro substituent in the target compound may enhance antimicrobial activity compared to non-halogenated analogs like 1-(3-hydroxypyridin-2-yl)ethanone .

- Hydroxyl Group: The 3-hydroxyl group likely increases solubility and hydrogen-bonding capacity, as seen in analogs like 1-(5-Chloro-2-hydroxyphenyl)ethanone, which exhibits anti-inflammatory activity .

Biological Activity

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone has the following characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 171.58 g/mol

- Functional Groups : Contains a chloro group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring, contributing to its unique reactivity and biological interactions.

Research indicates that 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone may act as an enzyme inhibitor , particularly targeting metabolic pathways. Although detailed kinetic studies are still required, initial findings suggest its potential role in modulating oxidative stress and inflammation.

Antioxidant Properties

Several studies have highlighted the antioxidant properties of compounds similar to 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's structure may enhance its ability to scavenge free radicals .

In Vitro Studies

In vitro studies have demonstrated that 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone exhibits significant inhibitory effects on certain enzymes involved in inflammatory pathways. For example, it has been shown to inhibit lipoxygenase activity, which is linked to inflammation and pain responses in biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that variations in functional groups significantly affect biological activity. The following table summarizes key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(3-Hydroxypyridin-2-YL)ethanone | 0.79 | Lacks chloro group; different reactivity |

| 1-(2-Hydroxypyridin-3-YL)ethanone | 0.78 | Hydroxyl group in a different position |

| 1-(3-Chloro-5-hydroxypyridin-2-YL)ethanone | 0.75 | Different positioning of functional groups |

This table illustrates how the specific arrangement of functional groups in 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone contributes to its distinct chemical properties and potential biological activities compared to its analogs.

Applications in Therapeutics

Given its biological activity, 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone holds promise for therapeutic applications, particularly in developing anti-inflammatory drugs or antioxidants. The ongoing research aims to further elucidate its mechanisms of action and potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.